molecular formula C19H21N5O3S B2976571 1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide CAS No. 899969-28-9

1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B2976571
CAS No.: 899969-28-9
M. Wt: 399.47
InChI Key: MISVNJDJPNVPNK-UHFFFAOYSA-N
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Description

1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and potential as a pharmacophore in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Carbamoylation and Carbonylation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique pharmacophore.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

    Thieno[3,4-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted Heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.

    Carbamoyl and Carbonyl-containing Compounds: Molecules with similar functional groups but different core structures.

Uniqueness: 1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide is unique due to its specific combination of a thieno[3,4-c]pyrazole core, phenyl group, and carbamoyl and carbonyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-oxo-2-[(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c20-16(25)12-6-8-23(9-7-12)19(27)18(26)21-17-14-10-28-11-15(14)22-24(17)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISVNJDJPNVPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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